molecular formula C12H15NO3 B4632068 Methyl 3-(2-methylpropanamido)benzoate

Methyl 3-(2-methylpropanamido)benzoate

Cat. No.: B4632068
M. Wt: 221.25 g/mol
InChI Key: DVSTXGWVAIDPQP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylpropanamido)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 2-methylpropanamido (isobutyramido) substituent at the meta position of the aromatic ring. For example, similar benzoate esters with amide substituents, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (), are synthesized via amide coupling reactions. These typically involve activating carboxylic acids (e.g., as acyl chlorides) and reacting them with amines or amino alcohols.

Properties

IUPAC Name

methyl 3-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16-3/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSTXGWVAIDPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methylpropanamido)benzoate typically involves the esterification of 3-amino benzoic acid with methyl 2-methylpropanoate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(2-methylpropanamido)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester or amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 3-(2-methylpropanamido)benzoic acid.

    Reduction: 3-(2-methylpropanamido)benzyl alcohol or 3-(2-methylpropanamido)benzylamine.

    Substitution: Various substituted benzoates or amides depending on the substituent introduced.

Scientific Research Applications

Chemistry: Methyl 3-(2-methylpropanamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of ester hydrolysis. It is also employed in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpropanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with methyl 3-(2-methylpropanamido)benzoate, enabling comparisons of substituent effects and synthetic strategies:

Compound Name Key Substituents Synthesis Method Yield Characterization Techniques Reference ID
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, N-hydroxyalkyl chain Acyl chloride + amino alcohol N/A ¹H/¹³C NMR, IR, X-ray crystallography
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Ureido-phenylacetamido, Cl-substituted aryl Amide coupling with substituted anilines 44% ESI-MS, ¹H/¹³C NMR
Methyl 2-benzoylamino-3-arylaminobut-2-enoates Benzoylamino, enamine Condensation with aryl amines + PTSA N/A Chromatography, elemental analysis

Key Observations :

  • Branching vs. Aromaticity : The target compound’s 2-methylpropanamido group introduces steric bulk and aliphatic character, contrasting with aromatic ureido groups in or hydroxyalkyl chains in . This difference may reduce π-π stacking interactions but improve lipid solubility.
  • Synthetic Yields : Amide couplings with aromatic amines (e.g., ) show moderate yields (30–45%), likely due to steric hindrance or competing side reactions. The target compound’s synthesis may face similar challenges if using bulky reagents.
  • Characterization : X-ray crystallography () and ESI-MS () are standard for confirming amide/ester functionalities. The target compound would likely require similar techniques.
Reactivity and Functionalization
  • Directed C–H Activation : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () possess N,O-bidentate directing groups for metal-catalyzed C–H functionalization. The target compound’s amide group could similarly coordinate transition metals, enabling regioselective modifications.
  • Nitration Behavior: demonstrates that electron-donating groups (e.g., methyl esters) direct nitration to specific aromatic positions.
Physicochemical Properties
  • Solubility : Aliphatic amides (e.g., 2-methylpropanamido) enhance solubility in organic solvents compared to polar ureido groups ().
  • Thermal Stability: Heterocyclic derivatives (e.g., oxazoloquinolines in ) exhibit higher thermal stability due to aromatic conjugation, whereas the target compound’s aliphatic chain may lower its melting point.

Methodological Considerations

  • Crystallography : SHELX software () is widely used for small-molecule refinement. If the target compound crystallizes, SHELXL could refine its structure, as seen for .
  • Chromatography : Purification of structurally complex analogs (e.g., ) often requires column chromatography, suggesting similar necessities for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-methylpropanamido)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-methylpropanamido)benzoate

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